molecular formula C19H21NO B3394562 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] CAS No. 37663-43-7

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]

Cat. No.: B3394562
CAS No.: 37663-43-7
M. Wt: 279.4 g/mol
InChI Key: NQCPWIBLOQTVAP-UHFFFAOYSA-N
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Description

1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spiro junction between a benzofuran and a piperidine ring. The presence of the benzyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine precursor under specific conditions. The reaction often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic structure or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including receptor binding and enzyme inhibition.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] can be compared with other spirocyclic compounds, such as:

    1’-Benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]: This compound has a methoxy group instead of a hydrogen atom at the 3-position, which can influence its chemical and biological properties.

    1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one:

The uniqueness of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] lies in its specific structural features and the presence of the benzyl group, which contribute to its distinct chemical behavior and potential biological activities.

Properties

IUPAC Name

1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-2-6-16(7-3-1)14-20-12-10-19(11-13-20)18-9-5-4-8-17(18)15-21-19/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCPWIBLOQTVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196292
Record name 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37663-43-7
Record name 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37663-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 1-benzyl-4-(2-hydroxymethyl-phenyl)-piperidin-4-ol (180 g, 0.605 mol) was dissolved in THF (1000 mL). Triethylamine (176.18 mL, 1.27 mol) was added. A solution of methanesulfonyl chloride (33.03 mL, 0.424 mol) in THF (100 mL) was added slowly which caused an increase of the temperature from ambient to 53° C. The reaction was then refluxed for 4 h. Water (500 mL) and AcOEt (500 mL) were added to the reaction mixture. The organic phase was separated, dried and evaporated to give a brown oil (160 g).The crude product was purified by chromatography on silica gel with heptane/AcOEt 100:0 to 60:40 to give a light yellow solid (120 g, 71%). MS: m/z=280 [M+H]+.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
176.18 mL
Type
reactant
Reaction Step Two
Quantity
33.03 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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